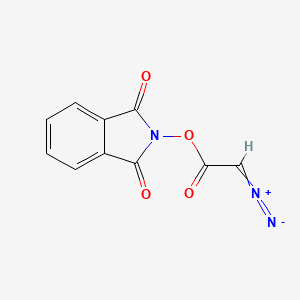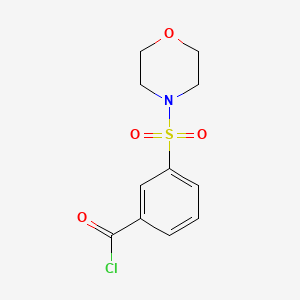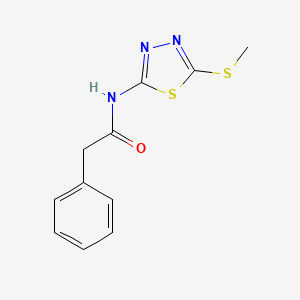![molecular formula C19H14F2N6OS B2916050 N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-35-2](/img/structure/B2916050.png)
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a compound that belongs to a broader class of chemical entities known for their diverse biological activities and potential in scientific research. Although specific studies directly addressing this compound were not identified, research on similar compounds provides valuable insights into potential applications and chemical behaviors.
Triazolopyrimidines, for example, have been synthesized and evaluated for their antiasthma properties, highlighting the role of such compounds in mediator release inhibition which is crucial in asthma management (Medwid et al., 1990). The synthesis process often involves multiple steps, including reactions with arylamidines and subsequent cyclizations, to yield the desired triazolopyrimidine structures.
Chemical Modifications and Derivatives
The versatility of triazolopyrimidines extends to their ability to undergo various chemical modifications, as demonstrated by the synthesis of s-Triazolo[4,3-a]pyridines and related compounds, which show potential as amplifiers of phleomycin against bacterial strains (Brown et al., 1978). Such modifications not only extend the chemical diversity of these compounds but also their potential applications in medical and biological research.
Environmental Degradation Studies
Research on compounds like flumetsulam, a triazolopyrimidine derivative, has explored their environmental degradation, particularly under anaerobic aquatic conditions (Wolt et al., 1992). These studies are crucial for understanding the environmental impact of such chemicals and their persistence in aquatic ecosystems.
Structural Analysis and Drug Design
The detailed structural analysis of related compounds, such as flumetsulam in its acetonitrile solvate form, provides insights into their molecular configurations and potential interactions with biological targets (Hu et al., 2005). This information is invaluable in the design and development of new drugs, where the precise understanding of molecular structures can inform the optimization of therapeutic properties.
Anticancer Properties
Triazolopyrimidines have also been explored for their anticancer properties, with studies showing their unique mechanism of tubulin inhibition, which differs from that of traditional chemotherapeutic agents like paclitaxel (Zhang et al., 2007). This suggests potential applications in overcoming drug resistance in cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c1-11-2-5-13(6-3-11)27-18-17(25-26-27)19(23-10-22-18)29-9-16(28)24-15-7-4-12(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISBZZACPBWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate](/img/structure/B2915974.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)


![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)
